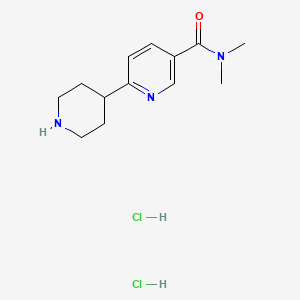

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

Description

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride (CAS: Not explicitly provided in evidence; catalog number AI41569) is a pyridine-piperidine hybrid compound with the molecular formula C₁₄H₂₂Cl₂N₄O. It features a nicotinamide backbone substituted with a dimethylamino group at the 6-position and a piperidin-4-yl moiety. This dihydrochloride salt enhances solubility, making it suitable for research applications in medicinal chemistry, particularly in receptor-binding studies.

Properties

IUPAC Name |

N,N-dimethyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10;;/h3-4,9-10,14H,5-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFYZAPYKZULNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride involves several steps. The synthetic route typically includes the following steps:

Formation of the Nicotinamide Core: The synthesis begins with the formation of the nicotinamide core. This is achieved by reacting nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then reacted with piperidine to form 6-piperidin-4-ylnicotinamide.

Dimethylation: The next step involves the dimethylation of the amide nitrogen. This is typically achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the dimethylated product with hydrochloric acid.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Reactions of 4-(Dimethylamino)piperidine dihydrochloride

The compound 4-(Dimethylamino)piperidine dihydrochloride, which has a similar piperidine structure, is used in chemical reactions as shown in a product detail :

Structural Features and Interactions

Scientific Research Applications

Synthesis and Chemical Properties

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is synthesized through various methods involving piperidine derivatives and nicotinamide structures. The synthesis often employs techniques such as:

- One-Pot Reactions : These involve sequential steps where multiple reactions occur in a single vessel, enhancing efficiency and yield.

- Chemoselective Coupling : This method allows for the selective formation of desired compounds while minimizing by-products, crucial in the pharmaceutical industry .

The compound's structure features a piperidine ring, which is known for its role in enhancing the bioactivity of medicinal compounds.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine can possess significant antimicrobial properties. This includes efficacy against various bacterial strains, which is essential for developing new antibiotics .

- CNS Effects : Compounds similar to this compound have been noted for their effects on the central nervous system, potentially serving as anxiolytics or sedatives .

- Anticancer Properties : Research indicates that some piperidine derivatives exhibit antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound and its analogs:

These case studies illustrate the compound's versatility and potential in addressing various health issues.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and modulation of ion channel activity .

Comparison with Similar Compounds

N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide Dihydrochloride

- Molecular Formula : C₁₃H₂₀Cl₂N₄O.

- Key Differences: Substituent Variation: Lacks the dimethylamino group present in the target compound, instead having a single methyl group on the carboxamide nitrogen.

- Applications : Used in ligand design for neurological targets due to its piperidine-pyridine scaffold.

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

- Molecular Formula : C₁₄H₂₀Cl₂N₂.

- Key Differences: Backbone Structure: Replaces the nicotinamide group with a tetrahydroisoquinoline ring, introducing rigidity and altering electronic properties. Functional Implications: The isoquinoline moiety may enhance interactions with aromatic residues in enzyme active sites.

Comparison with Other Dihydrochloride Salts

Capmatinib Dihydrochloride

Trientine Dihydrochloride

Functional Analogues in Agrochemicals

N,N-Dimethylpiperidinium Chloride (Mepiquat Chloride)

- Molecular Formula : C₇H₁₆ClN.

- Applications : A plant growth regulator, contrasting with the research-focused applications of the target compound.

- Structural Insight : The quaternary ammonium structure confers ionic character, improving water solubility for agricultural use.

Physicochemical and Analytical Data Comparison

Research and Industrial Relevance

Biological Activity

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may modulate enzyme activity and receptor signaling pathways, leading to various physiological effects. For example, it has been suggested that the compound interacts with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and muscle contraction.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies and Research Findings

- Antinociceptive Study : A study conducted on mice demonstrated that this compound significantly reduced pain responses in formalin-induced pain models. The mechanism was linked to the inhibition of pro-inflammatory cytokines .

- Neuroprotection : In a research investigation involving neurodegenerative disease models, the compound exhibited neuroprotective effects by reducing apoptosis in neuronal cells. This was attributed to its ability to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival .

- Anti-inflammatory Effects : The compound was tested in a model of induced inflammation where it significantly decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating conditions like rheumatoid arthritis or other inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.